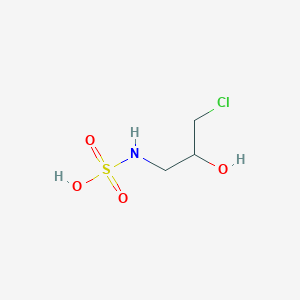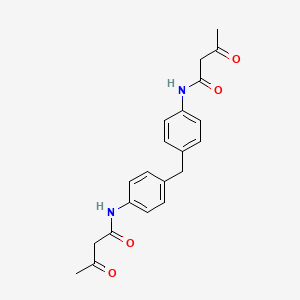
Eosin Y disodium salt, dye content 85%, indicator
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eosin Y disodium salt is a synthetic dye widely used as a photoredox catalyst in organic synthesis . It is a xanthene dye used for the differential staining of connective tissue and cytoplasm .
Synthesis Analysis
Eosin Y disodium salt is synthesized and used as a photoredox catalyst in organic synthesis . It has been used in various synthetic transformations .Molecular Structure Analysis
The empirical formula of Eosin Y disodium salt is C20H6Br4Na2O5 . It is a xanthene dye and its molecular weight is 647.89 .Chemical Reactions Analysis
Eosin Y disodium salt has been used as a photoredox catalyst in organic synthesis . It has been used in various reactions, including energy transfer and electron transfer processes .Physical And Chemical Properties Analysis
Eosin Y disodium salt is soluble in ethanol . It has a maximum absorption wavelength of 520 nm and a maximum emission wavelength of 540 nm .Wirkmechanismus
Target of Action
Eosin Y disodium salt, a xanthene dye, is primarily used for the differential staining of connective tissue and cytoplasm . It binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine .
Mode of Action
Upon excitation by visible light, Eosin Y undergoes rapid intersystem crossing to the triplet excited state . This triplet excited state of Eosin Y is both a moderate oxidant and reductant in single electron transfer (SET) pathways . It can act as an energy transfer agent, and there has been a growing interest in its potential as an electron transfer agent . For instance, it has been found to act as a direct hydrogen atom transfer catalyst .
Biochemical Pathways
Eosin Y has been widely applied as a photoredox catalyst in organic synthesis . It can promote both direct and indirect hydrogen atom transfer (HAT) processes . In the direct HAT pathway, the excited photocatalyst abstracts a hydrogen atom from a substrate to generate the active radical species . In indirect HAT processes, the excited photocatalyst is able to activate another additive or co-catalyst by a single electron transfer (SET) or energy transfer .
Result of Action
In histopathology, Eosin Y disodium salt is applied as a counterstain after hematoxylin and before methylene blue . Tissue stained with haematoxylin and eosin shows cytoplasm stained pink-orange and nuclei stained darkly, either blue or purple . Eosin also stains red blood cells intensely red .
Action Environment
Eosin Y disodium salt is water-soluble, and may spread in water systems . It is also known to be stable under normal temperatures and pressures . .
Safety and Hazards
Zukünftige Richtungen
The use of Eosin Y disodium salt as a photoredox catalyst in organic synthesis is expanding at a significant rate . It offers a lower cost, greener alternative to precious metals in photocatalysis . The research interests are in the field of sustainable synthetic organic chemistry with a particular focus on the development and application of new photocatalytic synthetic methodologies .
Biochemische Analyse
Biochemical Properties
Eosin Y disodium salt, dye content 85%, indicator, plays a significant role in biochemical reactions. It interacts with various biomolecules, primarily proteins, in cells. The nature of these interactions is primarily through non-covalent bonds, such as hydrogen bonds and ionic interactions .
Cellular Effects
This compound, has profound effects on various types of cells and cellular processes. It influences cell function by interacting with proteins and other biomolecules within the cell
Molecular Mechanism
The molecular mechanism of action of this compound, involves its interaction with biomolecules at the molecular level. It binds to proteins and other biomolecules, potentially influencing their function
Eigenschaften
IUPAC Name |
disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMXXHPAEZLILP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6Br4Na2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025234 |
Source


|
| Record name | Eosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17372-87-1 |
Source


|
| Record name | Eosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

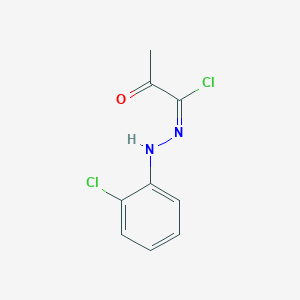
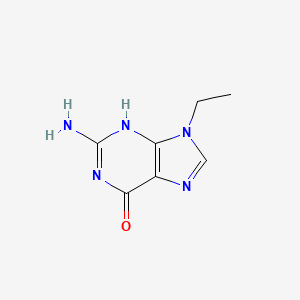



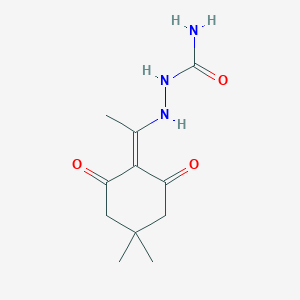
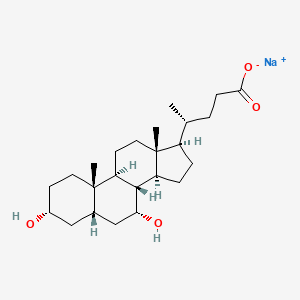

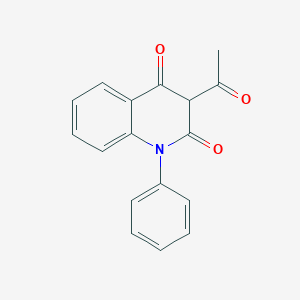
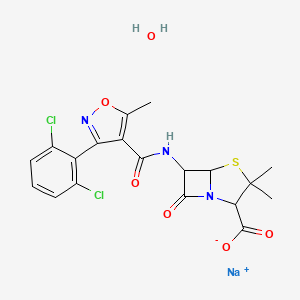
![1-Phenyl[1]benzopyrano[4,3-c]pyrazole-4(1H)-one](/img/structure/B8006756.png)
